What are the chemical properties of nickel formate?
What are the chemical properties of nickel formate?
An In-Depth Technical Guide to the Chemical Properties of Nickel Formate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) formate, particularly in its common dihydrate form (Ni(HCOO)₂·2H₂O), is an inorganic salt of significant interest in materials science and catalysis.[1] It presents as a green, odorless crystalline solid, reflecting the typical color of hydrated nickel(II) compounds.[2][3][4] While its direct applications are limited, its true value lies in its role as a highly effective precursor for the synthesis of finely divided metallic nickel and nickel-based catalysts.[1][3][5] The relatively low temperature at which it decomposes to yield pure nickel makes it an attractive and controllable source material for creating active catalytic powders used in various chemical transformations, including hydrogenation reactions.[1][6] This guide provides a comprehensive overview of the core chemical properties of nickel formate, focusing on the scientific principles that underpin its synthesis, behavior, and applications.
Molecular Structure and Crystallography
The chemical behavior of nickel formate dihydrate is fundamentally dictated by its solid-state structure. The compound crystallizes in the monoclinic system, featuring a complex and robust three-dimensional framework.[3][7]
Coordination Environment of Nickel(II) Ions: The crystal lattice contains two distinct nickel(II) cations, both residing on crystallographic inversion centers and exhibiting a distorted octahedral coordination geometry.[7]
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First Ni²⁺ Ion: This ion is coordinated exclusively by six oxygen atoms from six different formate anions. This extensive bridging by the formate ligands is crucial for the formation of the polymeric network.[7]
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Second Ni²⁺ Ion: This ion's coordination sphere is composed of four oxygen atoms from four surrounding water molecules and two oxygen atoms from two formate anions.[7]
The formate anions act as bridging ligands, connecting the two types of nickel centers, while the water molecules complete the coordination sphere of one set of nickel ions and participate in an extensive hydrogen-bonding network that further stabilizes the crystal structure.[7] This intricate arrangement explains the compound's stability at room temperature and its specific decomposition pathway upon heating.
Caption: Octahedral coordination of the two distinct Ni²⁺ centers.
Physicochemical Properties
A quantitative understanding of nickel formate's physical properties is essential for its handling, storage, and application in synthesis.
Summary of Core Properties:
| Property | Value | Source(s) |
| Chemical Formula | Anhydrous: C₂H₂NiO₄Dihydrate: C₂H₂NiO₄·2H₂O | [1][8] |
| Molar Mass | Anhydrous: 148.73 g/mol Dihydrate: 184.76 g/mol | [5][8][9] |
| Appearance | Green crystalline solid | [2][3] |
| Crystal System | Monoclinic | [3][5] |
| Density | ~2.15 g/cm³ | [3][8] |
| Melting Point | Decomposes. Becomes anhydrous at 130-140°C. | [3][5] |
| Decomposition Temp. | 180-210°C | [3][8][10] |
Solubility Profile: Nickel formate is moderately soluble in water, with solubility increasing with temperature. It is practically insoluble in most organic solvents like alcohol.[3][5][8] This differential solubility is key to its synthesis and purification by crystallization from aqueous solutions.
Aqueous Solubility of Nickel(II) Formate:
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 10 | 1.75 |
| 20 | 2.04 |
| 30 | 2.34 |
| 40 | 2.62 |
| 60 | 3.14 |
| 80 | 3.66 |
| (Data sourced from[10]) |
Synthesis of Nickel Formate
The preparation of nickel formate is typically achieved through straightforward acid-base or precipitation reactions. The choice of precursor often depends on cost, purity requirements, and scale. A common and reliable method involves the reaction of a nickel(II) salt with formic acid.[3]
Common Synthetic Routes:
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From Nickel(II) Hydroxide or Carbonate: Reacting nickel(II) hydroxide or carbonate with formic acid provides a clean product, as the byproducts are only water and/or carbon dioxide.[3][6]
-
Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O
-
NiCO₃ + 2HCOOH → Ni(HCOO)₂ + H₂O + CO₂
-
-
From Nickel(II) Acetate: This route is also viable, involving the displacement of acetic acid with the stronger formic acid.[3]
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From Nickel(II) Sulfate: Reaction with sodium formate results in the precipitation of nickel formate, though this can lead to contamination with byproduct salts.[3][6]
Experimental Protocol: Synthesis from Nickel(II) Carbonate
This protocol provides a self-validating system where the reaction's progress is visually monitored by the cessation of CO₂ evolution.
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Reaction Setup: In a well-ventilated fume hood, add a stoichiometric excess of formic acid (e.g., 2.5 equivalents) to a calculated amount of deionized water in a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel.
-
Reagent Addition: Slowly add finely powdered nickel(II) carbonate in small portions to the stirring formic acid solution at room temperature. The addition should be controlled to manage the effervescence of carbon dioxide.
-
Reaction Drive: Once the addition is complete, heat the resulting green slurry to 60-70°C for 1-2 hours with continuous stirring. The purpose of heating is to ensure the reaction goes to completion, which is indicated by the dissolution of the solid nickel carbonate and the end of gas evolution.
-
Filtration: After the reaction is complete, hot-filter the solution through a Büchner funnel to remove any unreacted nickel carbonate or other insoluble impurities. This step is crucial for achieving high purity.
-
Crystallization: Allow the clear green filtrate to cool slowly to room temperature, followed by further cooling in an ice bath (0-5°C). The slow cooling process promotes the formation of well-defined crystals. Nickel formate's decreasing solubility at lower temperatures drives the crystallization.
-
Isolation & Drying: Collect the precipitated green crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold deionized water to remove any residual formic acid, followed by a wash with a water-miscible solvent like acetone to facilitate drying. Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid premature dehydration.
Caption: Workflow for the synthesis of nickel formate dihydrate.
Thermal Decomposition
The most significant chemical property of nickel formate is its behavior upon heating. It undergoes a clean, multi-step decomposition to produce highly pure, catalytically active metallic nickel.[1] This process is the cornerstone of its use in catalyst preparation.
Decomposition Pathway: The decomposition occurs in two primary stages:
-
Dehydration: Upon careful heating at approximately 130-140°C, the dihydrate loses its two molecules of water to form anhydrous nickel formate.[3][5]
-
Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)
-
-
Decomposition to Metal: When heated further in an inert or reducing atmosphere (or in a vacuum) to temperatures around 200-300°C, the anhydrous salt decomposes.[1][3] The formate ligands break down, reducing the Ni(II) ions to Ni(0) metal and releasing a mixture of gases.
Heating in an oxygen-containing atmosphere will instead lead to the formation of nickel oxide (NiO).[11] The choice of atmosphere is therefore critical to obtaining the desired end product. The low temperature required for this decomposition is advantageous as it prevents significant sintering of the resulting nickel particles, leading to a high surface area, which is desirable for catalysis.[1]
Caption: Thermal decomposition pathway of nickel formate dihydrate.
Chemical Reactivity and Applications
Beyond its thermal decomposition, nickel formate exhibits reactivity characteristic of a metal salt and a coordination compound.
-
Stability: It is stable under standard ambient conditions but should be protected from prolonged exposure to moisture.[12]
-
Reactivity: It is incompatible with strong oxidizing agents.[12] While it does not react with water under neutral conditions, it is soluble in acids.[3][4][9]
-
Catalyst Precursor: Its primary application is in the production of nickel catalysts.[3][5] The in-situ reduction of nickel formate during hydrogenation reactions is a common industrial practice, especially in the hydrogenation of edible oils.[6] The formate decomposes directly within the reaction medium to form the active nickel catalyst.
-
Materials Science: Nickel formate is used as a precursor for synthesizing nickel nanoparticles and in the construction of metal-organic frameworks (MOFs) and other coordination polymers, where the formate ligand can act as a structural bridge between metal centers.[1][5]
Safety and Handling
As with all nickel compounds, nickel formate must be handled with appropriate care due to its associated health risks.
-
Health Hazards: Nickel formate is classified as a suspected human carcinogen and may cause genetic defects.[8][13] It is a known skin and respiratory sensitizer, capable of causing allergic reactions upon contact or inhalation.[1][13][14] Inhalation of dust can irritate the respiratory tract, and ingestion may cause vomiting and gastrointestinal distress.[8][9]
-
Recommended Handling:
-
Always handle in a well-ventilated area, preferably within a certified fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
For operations that may generate dust, respiratory protection is required.[13]
-
Avoid creating dust during handling.
-
-
Environmental Hazards: Nickel formate is very toxic to aquatic life with long-lasting effects.[13] All waste must be disposed of in accordance with local, state, and federal regulations to prevent environmental contamination.
Conclusion
The chemical properties of nickel formate are intrinsically linked to its structure and composition. While appearing as a simple inorganic salt, its true utility is realized through its controlled thermal decomposition, which provides a reliable and efficient route to high-purity, high-surface-area nickel catalysts. Its well-defined coordination chemistry, predictable solubility, and established synthesis protocols make it a valuable tool for researchers in catalysis and materials science. However, its significant health and environmental hazards necessitate strict adherence to safety protocols during its handling and disposal.
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Crystal Growth and Structure of NiC4H4O6·2.5H2O. (2023). Canadian Center of Science and Education. Retrieved February 7, 2026, from [Link]
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Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. IUCrData, 3, x180428. Retrieved February 7, 2026, from [Link]
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NICKEL FORMATE, dihydrate - Safety Data Sheet. (2016). Gelest, Inc. Retrieved February 7, 2026, from [Link]
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Visible-Light/Nickel-Catalyzed Carboxylation of C(sp2) Bromides via Formate Activation. (2023). The Journal of Organic Chemistry. ACS Publications. Retrieved February 7, 2026, from [Link]
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Formic acid, nickel salt | C2H2NiO4 | CID 27506. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link]
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